Cas no 303988-03-6 (1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE)

1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a benzazepinone derivative with potential applications in pharmaceutical and chemical research. Its structure features a fused benzazepine core substituted with a 3-methylbenzyl group, offering versatility for further functionalization. The compound's rigid framework and defined stereochemistry make it a valuable intermediate in the synthesis of biologically active molecules, particularly in central nervous system (CNS) drug discovery. Its stability under standard conditions and compatibility with common organic reactions enhance its utility in medicinal chemistry. Researchers may explore its role as a scaffold for developing receptor modulators or enzyme inhibitors due to its balanced lipophilicity and structural specificity.
1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE structure
303988-03-6 structure
商品名:1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE
CAS番号:303988-03-6
MF:C18H19NO
メガワット:265.349564790726
CID:5269568

1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE 化学的及び物理的性質

名前と識別子

    • 1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE
    • 1-[(3-methylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
    • インチ: 1S/C18H19NO/c1-14-6-4-7-15(12-14)13-19-17-10-3-2-8-16(17)9-5-11-18(19)20/h2-4,6-8,10,12H,5,9,11,13H2,1H3
    • InChIKey: AOAXZDDSFDEYSA-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC(C)=C2)C2=CC=CC=C2CCCC1=O

1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
11N-587S-50MG
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
303988-03-6 >90%
50mg
£77.00 2025-02-09
Ambeed
A887385-1g
1-[(3-Methylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
303988-03-6 90%
1g
$350.0 2024-07-28
Key Organics Ltd
11N-587S-100MG
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
303988-03-6 >90%
100mg
£110.00 2025-02-09
Key Organics Ltd
11N-587S-1MG
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
303988-03-6 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
11N-587S-5MG
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
303988-03-6 >90%
5mg
£35.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662773-5mg
1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
303988-03-6 98%
5mg
¥661 2023-04-05
Key Organics Ltd
11N-587S-10MG
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
303988-03-6 >90%
10mg
£48.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662773-1mg
1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
303988-03-6 98%
1mg
¥464 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00894223-1g
1-[(3-Methylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
303988-03-6 90%
1g
¥2401.0 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662773-10mg
1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
303988-03-6 98%
10mg
¥862 2023-04-05

1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE 関連文献

1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONEに関する追加情報

Chemical Profile of 1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE (CAS No. 303988-03-6)

1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE, identified by the CAS number 303988-03-6, is a structurally complex organic compound belonging to the benzazepine class. This molecule has garnered attention in the pharmaceutical and chemical research communities due to its unique scaffold and potential biological activities. The benzazepine core is a fused heterocyclic system consisting of a benzene ring and a azepine ring, which is known to exhibit a wide range of pharmacological properties. The presence of a 3-METHYLBENZYL substituent at the 1-position and a 1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE moiety at the 2-position introduces additional functional groups that may influence its reactivity and biological interactions.

The synthesis of 1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE involves multi-step organic transformations, typically starting from readily available precursors such as 3-methylbenzylamine and appropriately substituted benzazepine intermediates. The key steps often include cyclization reactions to form the benzazepine core, followed by functional group modifications to introduce the 3-METHYLBENZYL group and the 1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve high selectivity and yield in these transformations.

Recent research in medicinal chemistry has highlighted the significance of benzazepine derivatives due to their potential applications in treating various neurological and cardiovascular disorders. The structural features of 1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE make it an attractive candidate for further investigation. Studies have shown that modifications in the benzazepine scaffold can modulate binding affinity to specific biological targets. For instance, the 3-METHYLBENZYL group may enhance solubility and metabolic stability, while the 1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE moiety could interact with enzymes or receptors involved in disease pathways.

In vitro pharmacological studies have begun to explore the biological profile of 303988-03-6. Preliminary findings suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are of particular interest in the context of developing novel therapeutics for conditions such as depression and cognitive disorders. Additionally, computational modeling studies have been conducted to predict binding modes and identify potential key interaction sites on biological targets. These insights are crucial for optimizing lead compounds into viable drug candidates.

The chemical properties of 303988-03-6, such as its solubility profile and stability under various conditions, are also critical factors in drug development. Solubility studies indicate that this compound has moderate water solubility due to the presence of polar functional groups within its structure. This property is essential for formulating effective pharmaceutical dosage forms. Stability studies under accelerated conditions have provided valuable data on shelf-life predictions and storage requirements. These parameters are essential for ensuring consistent quality throughout the manufacturing process.

From a synthetic chemistry perspective, 303988 -03 -6 serves as a versatile intermediate for constructing more complex molecules. Its unique structure allows for further derivatization through various chemical reactions such as nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic strategies enable chemists to explore new analogs with tailored biological activities. The development of efficient synthetic routes is crucial for scaling up production and reducing costs associated with drug discovery programs.

The role of computational chemistry in studying compounds like 303988 -03 -6 cannot be overstated。 Molecular dynamics simulations have been employed to understand dynamic conformational changes and protein-ligand interactions at an atomic level. These simulations provide insights into how small changes in molecular structure can significantly impact binding affinity and efficacy. Additionally, quantum mechanical calculations have been used to determine accurate electronic structures and optimize molecular geometries for experimental validation.

The future directions of research on 303988 -03 -6 include exploring its potential in preclinical models to assess its efficacy and safety profiles further. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive these investigations forward. Preclinical studies will focus on evaluating pharmacokinetic parameters such as absorption distribution metabolism excretion (ADME) properties as well as toxicological assessments to ensure its suitability for human trials.

As our understanding of complex biological systems continues to evolve, compounds like 303988 -03 -6 will play an increasingly important role in drug discovery pipelines . Their unique structural features offer opportunities for innovation across multiple therapeutic areas . Continued investment into both synthetic chemistry research computational modeling along with experimental validation will be essential for unlocking their full potential . By leveraging interdisciplinary approaches researchers can accelerate progress toward developing novel treatments that address unmet medical needs effectively .

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Amadis Chemical Company Limited
(CAS:303988-03-6)1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE
A1012692
清らかである:99%
はかる:1g
価格 ($):315.0